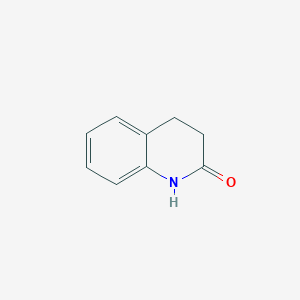

3,4-ジヒドロ-2(1H)-キノリンオン

概要

説明

ジヒドロキノリンオン、特に3,4-ジヒドロ-2(1H)-キノリンオンは、窒素を含む複素環式化合物です。この化合物は、さまざまな生物活性分子に存在すること、および医薬品化学において重要な役割を果たすことで注目されています。 これは、複数の生物学的標的に相互作用する能力があるため、創薬において汎用性の高い足場です .

科学的研究の応用

Dihydro-quinolinone has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex organic molecules.

Biology: It is used in the study of enzyme inhibition and receptor binding.

Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.

作用機序

ジヒドロキノリンオンの作用機序には、さまざまな分子標的との相互作用が含まれます。たとえば、ホスホジエステラーゼなどの酵素を阻害し、セロトニンやドーパミン受容体などの受容体と相互作用できます。 これらの相互作用は、抗精神病薬や抗うつ薬としての潜在的な用途など、その薬理学的効果に不可欠です .

類似の化合物との比較

類似の化合物

シロスタゾール: 3,4-ジヒドロ-2(1H)-キノリンオン部分を含むFDA承認薬。

カルテオロール: 同様の構造的特徴を持つ別のFDA承認薬。

アリピプラゾール: ジヒドロキノリンオン足場も含まれる、よく知られた抗精神病薬.

独自性

ジヒドロキノリンオンは、その汎用性の高い薬理学的効果と、幅広い生物活性化合物の足場として役立つ能力によって独特です。 その構造的柔軟性は、さまざまな生物活性を持つ分子の設計を可能にし、創薬と開発において貴重な化合物となっています .

準備方法

合成経路と反応条件

ジヒドロキノリンオンの合成は、いくつかの方法で達成できます。 一般的なアプローチの1つは、アニリンとマロン酸相当量との反応を含みます . 別の方法は、アントラニル酸誘導体の反応を含みます . これらの反応は通常、目的の生成物が得られるように、触媒の存在や制御された温度などの特定の条件を必要とします。

工業的製造方法

工業的な環境では、ジヒドロキノリンオンの製造は、収率と純度を最大化するために最適化された条件を用いて、大規模な反応を含むことがよくあります。 連続フローリアクターと高度な触媒システムの使用は、効率とスケーラビリティを向上させるための一般的な手法です .

化学反応の分析

反応の種類

ジヒドロキノリンオンは、次を含むさまざまな化学反応を起こします。

酸化: この反応は、ジヒドロキノリンオンをキノリンオン誘導体に変換できます。

還元: 還元反応は、キノリンオン環に結合した官能基を修飾できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

形成される主要な生成物

これらの反応から生成される主要な生成物には、さまざまな置換キノリンオンが含まれ、これらは医薬品化学や材料科学において重要な用途があります .

科学研究への応用

ジヒドロキノリンオンは、科学研究において幅広い用途があります。

化学: 複雑な有機分子の合成のためのビルディングブロックとして役立ちます。

生物学: 酵素阻害と受容体結合の研究に使用されます。

類似化合物との比較

Similar Compounds

Cilostazol: An FDA-approved drug that contains the 3,4-dihydro-2(1H)-quinolinone moiety.

Carteolol: Another FDA-approved drug with similar structural features.

Aripiprazole: A well-known antipsychotic that also includes the dihydro-quinolinone scaffold.

Uniqueness

Dihydro-quinolinone is unique due to its versatile pharmacological actions and its ability to serve as a scaffold for a wide range of bioactive compounds. Its structural flexibility allows for the design of molecules with diverse biological activities, making it a valuable compound in drug discovery and development .

生物活性

3,4-Dihydro-2(1H)-quinolinone (also known as 2-oxo-1,2,3,4-tetrahydroquinoline or 2O-THQ) is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 3,4-dihydro-2(1H)-quinolinone, focusing on its pharmacological properties, synthesis methods, and case studies highlighting its therapeutic potential.

Chemical Structure and Synthesis

The structure of 3,4-dihydro-2(1H)-quinolinone consists of a quinoline ring system with a carbonyl group at the second position. The synthesis of this compound can be achieved through various methods, including:

- Microwave-assisted synthesis : A sequential three-component reaction involving aromatic aldehydes, aromatic amines, and Meldrum's acid in ethanol under microwave irradiation has shown high yields (up to 87%) for synthesizing derivatives of 3,4-dihydro-2(1H)-quinolinone .

- Conventional methods : Traditional methods include electrophilic aromatic substitution reactions and other organic transformations that yield various derivatives with potential biological activity .

Table 1: Synthesis Methods and Yields

| Synthesis Method | Conditions | Yield (%) |

|---|---|---|

| Microwave-assisted reaction | Ethanol, 100°C | 87 |

| Electrophilic substitution | Various solvents | Varies |

Neuroprotective Effects

Recent studies have demonstrated that derivatives of 3,4-dihydro-2(1H)-quinolinone exhibit significant neuroprotective effects. For instance, compounds designed as dual-target inhibitors for cholinesterase (ChE) and monoamine oxidase (MAO) show promise in treating Alzheimer's disease. One notable derivative (compound 3e) demonstrated potent inhibition with IC50 values of 0.28 µM for acetylcholinesterase (AChE) and 0.34 µM for human AChE .

Antidepressant Properties

The compound also shows potential antidepressant activity through the inhibition of MAO enzymes. A study indicated that certain derivatives could effectively inhibit MAO-A and MAO-B, which are crucial targets in the treatment of depression and neurodegenerative diseases .

Anti-inflammatory Activity

In addition to neuroprotective effects, some studies have reported anti-inflammatory properties associated with 3,4-dihydro-2(1H)-quinolinone derivatives. These compounds have been shown to modulate inflammatory pathways, suggesting their utility in treating conditions characterized by chronic inflammation .

Table 2: Biological Activities of Selected Derivatives

| Compound | Target | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound 3e | AChE | 0.28 | Neuroprotective |

| Compound 3e | MAO-A | 0.91 | Neuroprotective |

| Compound X | MAO-B | 2.81 | Antidepressant |

| Compound Y | Inflammatory markers | N/A | Anti-inflammatory |

Case Study: Alzheimer’s Disease Treatment

A notable case study involved the design and synthesis of hybrid compounds that fused the pharmacophoric features of 3,4-dihydro-2(1H)-quinolinone with dithiocarbamate moieties. These compounds exhibited significant inhibitory activity against both AChE and MAOs, demonstrating their potential as multi-targeted agents for Alzheimer's disease treatment .

Case Study: Drug Discovery Efforts

In a broader context of drug discovery, the inclusion of the 3,4-dihydro-2(1H)-quinolinone scaffold has been linked to various successful drug candidates aimed at treating cardiovascular diseases and psychiatric disorders. The structural versatility allows for modifications that enhance biological activity while maintaining favorable pharmacokinetic properties .

特性

IUPAC Name |

3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOYXRMEFDYWDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203816 | |

| Record name | Hydrocarbostyril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24835298 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

553-03-7 | |

| Record name | Hydrocarbostyril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocarbostyril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrocarbostyril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihydro-2(1H)-quinolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCARBOSTYRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CKG6TX32F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。